2-Morpholinobenzenethiol

Description

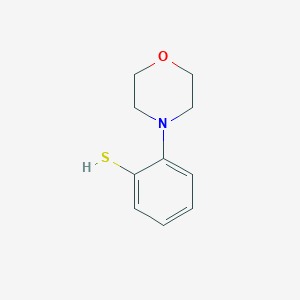

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

2-morpholin-4-ylbenzenethiol |

InChI |

InChI=1S/C10H13NOS/c13-10-4-2-1-3-9(10)11-5-7-12-8-6-11/h1-4,13H,5-8H2 |

InChI Key |

RAQURUKKLXOWGU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Morpholinobenzenethiol and Its Structural Analogues

Direct Synthetic Routes to 2-Morpholinobenzenethiol

The direct construction of the this compound molecule is a key challenge, with several potential pathways available through conventional and modern synthetic paradigms.

Conventional organic synthesis provides several plausible, multi-step routes to this compound, often by building the molecule through functional group interconversions and coupling reactions.

One modern approach involves the use of aryne chemistry. nih.govacs.org A suitably substituted aryne precursor bearing a morpholine (B109124) group can undergo regioselective hydrothiolation. nih.gov In this method, an o-silylaryl triflate bearing the morpholine moiety can be used to generate the corresponding aryne intermediate. The reaction of this aryne with a sulfur surrogate, such as potassium xanthate, leads to the formation of an aryl xanthate. nih.govacs.org This xanthate serves as a stable equivalent of the thiol, which can then be hydrolyzed under basic conditions to yield the final this compound product. nih.gov

Another established strategy relies on the functionalization of pre-existing aromatic scaffolds. For instance, a synthetic sequence could begin with the reaction of 2-aminobenzenethiol with a reagent like bis(2-chloroethyl) ether under basic conditions to construct the morpholine ring onto the amino group. This approach is analogous to the synthesis of morpholinylbenzothiazines from 2-aminobenzenethiols. researchgate.net

Cross-coupling reactions also offer a viable pathway. A common strategy in medicinal chemistry involves the palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution. This could involve reacting a 1,2-dihalogenated benzene (B151609) with morpholine and, in a separate step, with a protected thiol equivalent. The synthesis of related compounds, such as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, utilizes similar cross-coupling strategies where a thiophenol is coupled to a halogenated benzene ring. google.com

Electrosynthesis is emerging as a powerful and sustainable technique in organic chemistry that uses electrical energy to drive chemical reactions. beilstein-journals.orgthieme-connect.de This approach often replaces toxic or hazardous chemical oxidants and reductants, minimizes waste, and can offer unique reactivity and selectivity. beilstein-journals.org The use of electricity as a "reagent" aligns with the principles of green chemistry.

In the context of thiol derivatives, electrochemical methods are particularly well-suited for oxidation reactions. google.com An environmentally friendly electrochemical oxidation of thiols can be performed in a continuous-flow microreactor, using water as the oxygen source to drive the oxidation process. google.com While a direct electrosynthesis of this compound from a simpler precursor has not been extensively detailed, the principles of electrosynthesis are directly applicable to its derivatives. The generation of reactive intermediates, which are often unstable or difficult to isolate using conventional methods, can be precisely controlled electrochemically. beilstein-journals.org This allows for the clean and efficient synthesis of complex molecules, as demonstrated in the electrochemical formation of disulfide derivatives of morpholino-containing thiols. Current time information in Bangalore, IN.researchgate.net

Synthesis of Derivatives Incorporating the this compound Moiety

A significant area of research focuses on the derivatives of this compound, particularly the corresponding disulfide, which is formed through oxidative coupling reactions.

The disulfide bond, formed by the coupling of two thiol groups, is a key structural motif. researchgate.net This transformation is an oxidative process that requires an electron acceptor or oxidant to facilitate the two-electron, two-proton reaction. researchgate.net

Electrochemical methods provide a direct, one-pot, and reagentless approach to forming disulfide bonds directly on the surface of an electrode. researchgate.netresearchgate.net This technique has been successfully applied to synthesize disulfide derivatives of structural analogues of this compound.

A detailed study demonstrated the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol. nih.govCurrent time information in Bangalore, IN.researchgate.net The process begins with the electrooxidation of 4-morpholinoaniline (B114313) in the presence of a nucleophile like 2-mercaptobenzothiazole (B37678). acs.orgCurrent time information in Bangalore, IN.researchgate.net The reaction proceeds through a complex ECCEC mechanism (Electrochemical-Chemical-Chemical-Electrochemical-Chemical steps). researchgate.net

The key steps in this pathway are:

Initial Oxidation (E): 4-morpholinoaniline is first oxidized at the anode to form a reactive p-quinonediimine intermediate. nih.govCurrent time information in Bangalore, IN.

Michael Addition (C): The generated p-quinonediimine undergoes a 1,4-(Michael) addition reaction with the thiol-containing nucleophile (e.g., 2-mercaptobenzothiazole). Current time information in Bangalore, IN.researchgate.net

Rearrangement (C): An intramolecular nucleophilic substitution occurs, leading to the formation of the thiol intermediate, in this case, 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiol. researchgate.netresearchgate.net

Second Oxidation (E): This newly formed thiol is more easily oxidized than the starting aniline; thus, at the applied potential, it is readily oxidized. researchgate.netresearchgate.net

Coupling (C): Two molecules of the oxidized thiol couple to form the final disulfide product. researchgate.net

This electrochemical method is noted for its significant advantages, including proceeding in a single step under ambient conditions, using environmentally friendly carbon electrodes, and avoiding the need for chemical oxidants that can lead to heavy metal contamination or toxic byproducts. researchgate.net

Table 1: Experimental Conditions for Electrochemical Disulfide Synthesis

| Parameter | Value/Condition | Source(s) |

| Starting Materials | 4-morpholinoaniline, 2-mercaptobenzothiazole | Current time information in Bangalore, IN.researchgate.net |

| Solvent System | Aqueous phosphate (B84403) buffer/acetonitrile (B52724) mixture | researchgate.net |

| pH | 2.0 | researchgate.net |

| Electrode Material | Carbon | researchgate.net |

| Cell Type | Divided Cell | researchgate.net |

| Applied Potential | 0.50 V vs SCE | researchgate.netresearchgate.net |

The oxidation of thiols to disulfides can also be achieved using various metal-based catalysts. researchgate.net Transition metal ions, particularly copper(II) and iron(II)/(III), are commonly employed. These reactions are often considered a type of oxidative coupling. scirp.org

Copper(II) salts, such as CuCl₂, have been used for the oxidative coupling of related phenolic compounds like 2-naphthol (B1666908) to form binaphthols, a reaction analogous to thiol coupling. nih.gov Similarly, FeCl₃ has been used as an oxidant for the same transformation. nih.gov The catalytic cycle in these reactions typically involves the metal ion acting as an oxidant, which is reduced in the process of coupling the substrate molecules. In many systems, an external oxidant like air (O₂) can be used to regenerate the active catalytic species.

The exposure of molecules to transition metal ions like Cu(II) and Fe(II) can generate reactive oxygen species (ROS) that, in turn, oxidize susceptible functional groups. google.com While sometimes undesirable, this principle can be harnessed for synthetic purposes. The oxidation of thiols to disulfides using metal salts is a well-established transformation in organic synthesis. researchgate.net

Coordination Chemistry and Ligand Design with 2 Morpholinobenzenethiol

Supramolecular Assembly Driven by Coordination InteractionsThis section would require evidence of the formation of larger, ordered structures through the self-assembly of 2-Morpholinobenzenethiol-metal complexes. This would typically be supported by techniques such as single-crystal X-ray diffraction, scanning tunneling microscopy (STM), or atomic force microscopy (AFM).

Advanced Applications in Organic Synthesis Enabled by 2 Morpholinobenzenethiol

Catalytic Applications Utilizing 2-Morpholinobenzenethiol Derivatives

The unique structural characteristics of this compound, which combines a nucleophilic thiol group, a basic morpholine (B109124) moiety, and an aromatic backbone, make its derivatives promising candidates for various catalytic applications. These range from organocatalysis to the formation of sophisticated metal-organic frameworks.

Organocatalysis and Thiol-Based Catalytic Systems

While specific studies detailing the use of this compound as a primary organocatalyst are not extensively documented, its functional groups suggest significant potential in thiol-based catalytic systems. Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. The thiol group in this compound derivatives can participate in enantioselective conjugate additions to electron-poor alkenes, a key reaction in asymmetric synthesis. For instance, bifunctional organocatalysts containing a thiourea (B124793) and a tertiary amine have been shown to be effective in Michael additions. Similarly, the morpholine group in this compound can act as a basic site to activate substrates, while the thiol group can act as a nucleophile.

The synergistic action of the amine and thiol functionalities can be envisaged in various asymmetric transformations. Chiral primary α-amino amides, which also possess adjacent acidic and basic sites, have proven to be valuable bifunctional organocatalysts in a range of reactions, including aldol (B89426) and Michael reactions mdpi.com. This suggests that appropriately designed chiral derivatives of this compound could function as effective organocatalysts. The anilinic nitrogen of the parent 2-aminothiophenol (B119425) structure is known to participate in organocatalytic asymmetric sulfa-Michael additions, leading to the formation of pharmacologically relevant 1,5-benzothiazepines lookchem.com. It is plausible that the morpholine moiety in this compound could play a similar role in directing stereoselective transformations.

Metal-Organic Frameworks (MOFs) Incorporating this compound as a Ligand

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of these materials can be achieved by incorporating ligands with specific chemical moieties. Thiol and thioether-based MOFs represent a specific category of these materials where thiol or thioether groups are present in the organic linkers rsc.org. These sulfur-containing functionalities can be introduced directly through the use of thiol-containing ligands or indirectly via post-synthetic modification (PSM) rsc.orgresearchgate.net.

While direct incorporation of this compound as a primary ligand in MOF synthesis is not yet widely reported, its structure is well-suited for such applications. The thiol group can coordinate to metal centers, and the morpholine group can either remain as a pendant functional group within the pores of the MOF or participate in secondary coordination. The presence of both nitrogen and sulfur donor atoms in this compound-based ligands could lead to MOFs with interesting electronic and structural properties rsc.org.

Post-synthetic modification offers a viable route to incorporate this compound into existing MOFs. For example, a MOF with coordinatively unsaturated metal centers could be functionalized by coordinating the thiol group of this compound to these open sites researchgate.netamazonaws.com. This approach allows for the introduction of the morpholine functionality into the MOF's pores, which could enhance its properties for applications such as selective gas adsorption or catalysis.

| Incorporation Strategy | Description | Potential Advantages | Relevant Research Findings |

|---|---|---|---|

| Direct Synthesis | Use of a derivative of this compound bearing additional coordinating groups (e.g., carboxylic acids) as a primary organic linker during MOF synthesis. | Uniform distribution of functional groups throughout the framework. | Thiol and thioether-based carboxylic acid ligands are utilized in the direct synthesis of functionalized MOFs rsc.org. |

| Post-Synthetic Modification (PSM) | Introduction of this compound into a pre-synthesized MOF, typically by reaction with open metal sites or other reactive functional groups on the pristine framework. | Allows for the functionalization of a wide range of existing MOF platforms. | Thiol-functionalization of MOFs can be achieved through coordination bonding to coordinatively unsaturated metal centers researchgate.netamazonaws.com. |

Role as a Synthetic Building Block for Complex Architectures

The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecular architectures, including heterocyclic systems and functional polymers.

Construction of Heterocyclic Systems

2-Aminothiophenol and its derivatives are well-established precursors for the synthesis of a variety of sulfur and nitrogen-containing heterocycles, most notably benzothiazoles. The reaction of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, and their derivatives is a common method for constructing the benzothiazole (B30560) ring system mdpi.comnih.govmdpi.com. Given that this compound is a derivative of 2-aminothiophenol, it is expected to undergo similar cyclization reactions.

For example, the condensation of this compound with a carboxylic acid, promoted by a dehydrating agent, would be expected to yield a 2-substituted benzothiazole bearing a morpholine group on the benzene (B151609) ring. Various catalysts and reaction conditions have been developed to facilitate this transformation with 2-aminothiophenol, including the use of microwave irradiation and green catalysts, which could likely be adapted for reactions with this compound mdpi.commdpi.com.

Furthermore, 2-aminothiophenol is a key building block for the synthesis of other heterocyclic systems such as 1,4-benzothiazines and 1,5-benzothiazepines nih.gov. These syntheses often involve reaction with α-haloketones or α,β-unsaturated carbonyl compounds. By analogy, this compound could be employed in similar synthetic strategies to produce novel morpholine-substituted heterocyclic compounds with potential biological activities.

| Heterocyclic System | Potential Synthetic Precursors | General Reaction Type | Anticipated Product |

|---|---|---|---|

| Benzothiazoles | Aldehydes, Carboxylic Acids, Acyl Chlorides | Condensation/Cyclization | 2-Substituted morpholinobenzothiazoles |

| 1,4-Benzothiazines | α-Haloketones | Alkylation followed by Cyclization | Morpholino-substituted 1,4-benzothiazines |

| 1,5-Benzothiazepines | α,β-Unsaturated Carbonyl Compounds | Michael Addition followed by Cyclization | Morpholino-substituted 1,5-benzothiazepines |

Polymerization and Materials Science Applications

The thiol group of this compound opens up possibilities for its incorporation into polymers through various polymerization techniques. One of the most prominent methods is the thiol-ene reaction , a radical-mediated addition of a thiol to a double bond (ene) wikipedia.org. This reaction is considered a "click" chemistry process due to its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. This compound could be reacted with polymers containing pendant vinyl groups to functionalize the polymer with morpholine moieties. Alternatively, it could be copolymerized with multifunctional enes to form cross-linked polymer networks. Studies have shown that aromatic thiols can participate in thiol-ene polymerizations, suggesting the feasibility of this approach with this compound researchgate.net.

Furthermore, the polymerization of o-aminothiophenol itself has been explored to create conductive polymers google.com. This suggests that this compound could also be polymerized, either chemically or electrochemically, to produce novel functional polymers with potential applications in materials science, such as in coatings, sensors, or electronic devices.

Development of Novel Reagents and Intermediates

The reactivity of the thiol and amino (via the morpholine) functionalities in this compound makes it a useful starting material for the development of novel reagents and synthetic intermediates. The thiol group can be readily derivatized through alkylation, acylation, or oxidation to form sulfides, thioesters, and disulfides, respectively. These derivatives can then serve as intermediates in more complex synthetic sequences.

For instance, oxidation of the thiol to a sulfonic acid would yield 2-morpholinobenzenesulfonic acid, a compound that could find applications as a novel buffer, catalyst, or water-solubilizing tag in organic synthesis. The nucleophilic nature of the thiol also allows for its use in the synthesis of various sulfur-containing compounds that may have interesting biological or material properties.

The presence of the morpholine group provides a handle for further functionalization. For example, the nitrogen atom of the morpholine ring could be quaternized to create cationic reagents or phase-transfer catalysts. The combination of the thiol and morpholine functionalities in a single molecule provides a platform for the design of bifunctional reagents that can participate in tandem or cascade reactions, leading to the efficient construction of complex molecules. The development of novel polymer-type dehydrocondensing reagents from chlorotriazines and amines or alcohols showcases how functional molecules can be transformed into useful synthetic tools google.com. A similar approach could be envisioned for derivatives of this compound.

Theoretical and Computational Chemistry Studies on this compound

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, its molecular properties, reactivity, and behavior can be thoroughly investigated using established theoretical and computational chemistry methods. These approaches provide deep insights into the molecule's electronic structure, conformational landscape, and potential interactions, guiding further experimental work. This article outlines the principal theoretical methodologies that would be applied to characterize this compound.

Analytical Methodologies for Characterization and Quantification of 2 Morpholinobenzenethiol and Its Derivatives

Advanced Chromatographic Separation Techniques (e.g., LC-MS/MS coupled with derivatization)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the analysis of a broad range of compounds, including those containing thiol and morpholine (B109124) functionalities. lcms.czmdpi.comekb.eg The high sensitivity and selectivity of LC-MS/MS make it particularly suitable for detecting and quantifying low levels of 2-Morpholinobenzenethiol and its metabolites in complex biological and environmental samples. nih.govnuph.edu.ua

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov A gradient elution program, often involving a mixture of an aqueous mobile phase (containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol), is employed to achieve optimal separation of the target analytes from matrix components. nih.govacs.org For compounds with high polarity, such as some derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. acs.org

The mass spectrometer, operating in tandem mode (MS/MS), provides two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule of this compound or its derivative), which is then fragmented. The second stage analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances selectivity and reduces chemical noise, leading to lower detection limits.

For the analysis of thiols, including this compound, derivatization is often employed prior to LC-MS/MS analysis to improve chromatographic retention, ionization efficiency, and fragmentation patterns. nih.gov This chemical modification step is crucial for achieving the necessary sensitivity and specificity for trace-level quantification. nih.gov

Table 1: Typical LC-MS/MS Parameters for Thiol Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Derivatization Strategies for Enhanced Detection and Structural Elucidation

The thiol group (-SH) of this compound is a primary target for derivatization. This is because native thiols can be prone to oxidation and may exhibit poor ionization efficiency in mass spectrometry. acs.org Chemical modification of the thiol group can stabilize the molecule and introduce a tag that enhances its detectability. acs.orgnih.gov

Several reagents are available for the selective derivatization of thiols. These reactions typically involve alkylation or the formation of a disulfide bond. The choice of derivatizing agent depends on the analytical technique and the desired outcome. For LC-MS/MS, reagents that introduce a permanently charged group or a readily ionizable moiety are particularly advantageous. mdpi.com

A notable derivatizing reagent is monobromobimane (B13751) (mBrB), which reacts with thiols to form a stable, fluorescent derivative that can be readily detected by both fluorescence detectors and mass spectrometry. nih.gov Another approach involves the use of reagents that undergo Michael addition with the thiol group, such as diethyl 2-methylenemalonate (EMM), which can react with thiols under acidic conditions, helping to preserve their original oxidation state. acs.orgnih.gov Selenium-based reagents have also been shown to be highly selective and efficient for thiol derivatization, forming a stable Se-S bond. researchgate.netpnnl.gov

Table 2: Common Derivatization Reagents for Thiol Analysis

| Derivatization Reagent | Reaction Principle | Advantages for LC-MS/MS |

| Monobromobimane (mBrB) | Alkylation | Forms stable, fluorescent derivatives; enhances ionization. nih.gov |

| Diethyl 2-methylenemalonate (EMM) | Michael Addition | Reacts under acidic conditions, preserving oxidation state. acs.orgnih.gov |

| N-(phenylseleno)phthalimide | Se-S bond formation | Highly selective and efficient reaction. researchgate.netpnnl.gov |

| (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) | Michael Addition | Selective for free thiols, can be used for mass spectrometry imaging. acs.orgresearchgate.net |

While the thiol group is the more common target for derivatization, the morpholine moiety of this compound can also be chemically modified to enhance its analytical properties. The secondary amine within the morpholine ring is a potential site for derivatization. taylorandfrancis.comchemrxiv.org

For instance, reagents that react with secondary amines can be employed. One such reagent is 1-naphthylisothiocyanate (NIT), which reacts with morpholine to form a thiourea (B124793) derivative. researchgate.net This derivative can then be analyzed by high-performance liquid chromatography (HPLC) with UV detection. researchgate.net While this method is well-established for air sampling and analysis, the principle can be adapted for LC-MS/MS by selecting a derivatizing agent that imparts favorable mass spectrometric properties.

The analysis of morpholine and its derivatives can sometimes be challenging due to their poor chromatographic properties. rsc.org Derivatization can help to overcome these issues by increasing the hydrophobicity of the molecule, leading to better retention on reversed-phase columns.

Electrochemical Analytical Methods for Thiol Detection and Reactivity Assessment

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the detection and quantification of thiols. electrochemsci.orgacs.org These methods are based on the electrochemical properties of the thiol group, which can be oxidized at an electrode surface. nih.govosti.gov

Direct oxidation of thiols at conventional electrodes can be challenging due to slow electron transfer and high overpotentials. acs.org To overcome these limitations, chemically modified electrodes are often used. osti.govnih.gov These electrodes can be modified with various materials, such as metal nanoparticles or redox mediators, to catalyze the oxidation of thiols, thereby improving the sensitivity and selectivity of the measurement. rsc.org

For instance, gold electrodes are commonly used for thiol analysis due to the strong affinity between gold and sulfur, which facilitates the adsorption and subsequent electrochemical reaction of thiols. electrochemsci.org The electrochemical response can be measured using techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry. acs.orgeschemy.com

The reactivity of the thiol group in this compound can also be assessed using electrochemical methods. By monitoring the changes in the electrochemical signal in the presence of different reactants or under varying conditions, information about the reaction kinetics and mechanisms can be obtained. semanticscholar.org

Table 3: Overview of Electrochemical Methods for Thiol Detection

| Method | Principle | Advantages |

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform. | Provides information on redox processes and reaction mechanisms. nih.gov |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep, measuring the current difference. | High sensitivity and good resolution for quantitative analysis. eschemy.com |

| Amperometry | Measures the current at a constant potential. | Simple, rapid, and suitable for continuous monitoring. acs.org |

Conclusion and Future Research Perspectives for 2 Morpholinobenzenethiol

Summary of Current Research Landscape

A comprehensive survey of scientific databases indicates that there are no peer-reviewed articles, patents, or conference proceedings that specifically focus on the synthesis, characterization, or application of 2-Morpholinobenzenethiol. The current research landscape is therefore best described as nascent. While extensive research exists on morpholine-containing compounds due to their prevalence in medicinal chemistry and on benzenethiols for their utility in synthesis and materials, the specific combination of these functional groups at the 2-position of a benzene (B151609) ring has not been a subject of published investigation. This starkly contrasts with the numerous studies on other substituted morpholine (B109124) and benzenethiol (B1682325) derivatives. The morpholine ring is a versatile building block in drug design, often imparting favorable physicochemical and pharmacokinetic properties. nih.gov Similarly, benzenethiols are crucial intermediates in organic synthesis and have been incorporated into various materials. The absence of research on this compound suggests that its potential has yet to be unlocked.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap concerning this compound is its very existence and fundamental properties. There is no available data on its physical and chemical characteristics, spectroscopic data, or toxicological profile. This complete lack of foundational knowledge opens up several immediate research avenues:

Fundamental Characterization: The initial and most critical area of research would be the development of a reliable synthetic route to this compound, followed by its full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: Once synthesized, a thorough investigation of its key physicochemical properties, including its pKa, solubility, and redox potential, would be essential for understanding its behavior and potential applications.

Reactivity Studies: A systematic study of the reactivity of the thiol and morpholine functional groups in this compound would provide insights into its potential as a building block in organic synthesis.

Potential for Development of New Synthetic Methodologies

The development of novel and efficient synthetic methodologies for this compound is a key area for future research. Drawing inspiration from established methods for the synthesis of substituted benzenethiols and aminobenzenes, several potential synthetic strategies can be envisioned. nih.govmdpi.com These could include:

Nucleophilic Aromatic Substitution: A plausible route could involve the reaction of 2-halobenzenethiol with morpholine under suitable catalytic conditions. The choice of halogen, catalyst, and reaction conditions would need to be optimized to achieve high yields and purity.

Reductive Amination: Another approach could start from 2-aminobenzenethiol, which could potentially be reacted with a suitable precursor to the morpholine ring, followed by cyclization.

Multi-component Reactions: The development of a one-pot synthesis from readily available starting materials would be a highly desirable goal, offering a more atom-economical and environmentally friendly approach.

| Hypothetical Synthetic Route | Starting Materials | Key Reagents/Catalysts | Potential Advantages |

| Nucleophilic Aromatic Substitution | 2-Fluorobenzenethiol, Morpholine | Palladium-based catalyst, Strong base | Potentially high yielding, well-established methodology. |

| Reductive Amination | 2-Mercaptobenzaldehyde, Diethanolamine | Reducing agent (e.g., NaBH4) | Utilizes readily available starting materials. |

| Thiolation of a Morpholino-aryl Precursor | 4-(2-bromophenyl)morpholine | Sulfur source (e.g., NaSH) | Allows for late-stage introduction of the thiol group. |

Exploration of Novel Catalytic and Materials Science Applications

The unique combination of a Lewis basic morpholine nitrogen and a potentially reactive thiol group suggests that this compound could find applications in catalysis and materials science.

Catalysis: The molecule could serve as a bidentate ligand for transition metals, with the nitrogen and sulfur atoms coordinating to the metal center. Such metal complexes could be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions or oxidation/reduction processes. The electronic properties of the ligand could be tuned by modifying the benzene ring with other substituents.

Materials Science: The thiol group provides a handle for anchoring the molecule to surfaces, such as gold nanoparticles or electrodes. This could enable the development of self-assembled monolayers with specific functionalities imparted by the morpholine group. These materials could have applications in sensing, electronics, or as corrosion inhibitors. Furthermore, the morpholine moiety is known to be a component of some corrosion inhibitors. jchemrev.com

Integration with Advanced Computational Design Principles

Before embarking on extensive and potentially costly experimental work, advanced computational methods can be employed to predict the properties and guide the synthesis of this compound. nih.govnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts). This information would be invaluable for confirming the identity of the synthesized compound.

Reactivity Prediction: Computational models can be used to predict the reactivity of the molecule in various chemical reactions, helping to identify the most promising synthetic routes and potential side reactions.

Materials Property Simulation: Molecular dynamics simulations could be used to model the behavior of this compound in self-assembled monolayers or as a ligand in a metal complex, providing insights into the potential performance of materials derived from this compound.

| Computational Method | Predicted Property/Application | Rationale |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, NMR spectra | To predict the fundamental characteristics and aid in experimental characterization. |

| Ab initio Molecular Dynamics | Behavior on metal surfaces | To simulate its potential use in forming self-assembled monolayers for materials applications. |

| Transition State Theory | Reaction barriers for synthetic routes | To guide the development of efficient synthetic methodologies by identifying the most favorable reaction pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.